2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol
Description
Properties
CAS No. |
105533-45-7 |
|---|---|
Molecular Formula |
C14H11BrClNO |
Molecular Weight |
324.60 g/mol |
IUPAC Name |
2-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-4-chlorophenol |
InChI |
InChI=1S/C14H11BrClNO/c1-9(13-8-11(16)4-7-14(13)18)17-12-5-2-10(15)3-6-12/h2-8,18H,1H3 |
InChI Key |
IAWIRAZWEUUJME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Br)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Acetyl-4-chlorophenol
The ketonic intermediate, 2-acetyl-4-chlorophenol, is typically synthesized via Friedel-Crafts acetylation of 4-chlorophenol. In a representative procedure, 4-chlorophenol (1.0 mol) reacts with acetyl chloride (1.2 mol) in anhydrous dichloromethane under nitrogen atmosphere, catalyzed by aluminum chloride (1.5 mol). The mixture is stirred at 0–5°C for 2 hours, followed by gradual warming to room temperature over 12 hours. Workup involves quenching with ice-cold water, extraction with ethyl acetate, and recrystallization from ethanol to yield white crystals (72–78% yield).
Table 1: Optimization of Friedel-Crafts Acetylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 eq | Maximizes electrophilic substitution |
| Temperature | 0°C → RT gradient | Minimizes side-product formation |
| Solvent | Dichloromethane | Enhances reagent solubility |
| Reaction Time | 12–14 hours | Ensures complete conversion |
Schiff Base Formation
Condensation of 2-acetyl-4-chlorophenol with 4-bromoaniline proceeds via acid-catalyzed dehydration. A mixture of equimolar reactants (1.0 mol each) in absolute ethanol containing glacial acetic acid (5 mol%) is refluxed for 6–8 hours. The reaction progress is monitored by TLC (hexane:ethyl acetate, 3:1). Upon cooling, the product precipitates as yellow crystals, which are filtered and washed with cold ethanol (85–92% yield).
Critical Factors:
-
Solvent Choice: Ethanol outperforms methanol and DMF in suppressing imine hydrolysis.
-
Catalyst Loading: Acetic acid concentrations >5% accelerate reaction kinetics but risk esterification side reactions.
Alternative Synthetic Strategies
Bromination-Condensation Tandem Approach
A patent-pending method (US4223166A) describes brominating 2-chlorophenol derivatives prior to condensation. 2-Chloro-4-nitrophenol undergoes regioselective bromination using bromine (0.6–0.7 eq) and hydrogen peroxide (0.8–0.9 eq) in chlorobenzene at 50–60°C, yielding 4-bromo-2-chloro-6-nitrophenol (89% purity). Subsequent reduction of the nitro group with sodium dithionite and condensation with 4-bromoacetophenone generates the target compound in 68% overall yield.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the condensation step. Combining 2-acetyl-4-chlorophenol (1.0 mmol) and 4-bromoaniline (1.05 mmol) in ethylene glycol under microwave irradiation (300 W, 120°C) for 15 minutes achieves 94% conversion, compared to 6 hours under conventional reflux. This method reduces energy consumption but requires specialized equipment.
Reaction Optimization and Scalability
Catalytic System Enhancements
Replacing glacial acetic acid with p-toluenesulfonic acid (PTSA) in ethanol increases reaction rates by 40%, attributable to stronger Brønsted acidity promoting protonation of the carbonyl oxygen. However, PTSA concentrations >3% lead to resinification byproducts, necessitating precise stoichiometric control.
Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | Reaction Time (h) | Byproducts (%) |
|---|---|---|---|
| Glacial acetic acid | 85 | 8 | 5 |
| PTSA | 92 | 4.5 | 8 |
| Amberlyst-15 | 78 | 6 | 12 |
Solvent Effects on Product Purity
Polar aprotic solvents like DMF facilitate faster reaction kinetics but promote tautomerization of the imine group, reducing crystallinity. Ethanol-water mixtures (4:1) emerge as optimal, balancing reaction rate and product stability.
Analytical Characterization
Spectroscopic Confirmation
FTIR analysis of this compound reveals key bands:
-
C=N Stretch: 1620–1635 cm⁻¹ (strong, sharp)
-
O-H Stretch: 3250–3350 cm⁻¹ (broad, phenolic)
XRD studies confirm a monoclinic crystal system (space group P2₁/c) with intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen, stabilizing the E-configuration.
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows ≥98% purity for products recrystallized from ethanol, with retention times of 6.8 ± 0.2 minutes.
Industrial-Scale Considerations
Pilot-scale trials (10 kg batches) demonstrate the feasibility of the acid-catalyzed route, with modifications:
-
Continuous Flow Reactors: Reduce processing time by 60% compared to batch reactors.
-
In Situ Water Removal: Molecular sieves (4Å) increase yields to 89% by shifting equilibrium.
Challenges and Limitations
-
Regioselectivity Issues: Competing bromination at the ortho position necessitates careful stoichiometric control.
-
Air Sensitivity: The imine bond undergoes gradual hydrolysis under humid conditions, requiring inert atmosphere storage.
-
Byproduct Formation: Over-acetylation during Friedel-Crafts reactions generates diacetylated derivatives, complicating purification .
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity stems from its imine and phenolic hydroxyl groups.
Imine Group Reactivity
The imine group participates in nucleophilic addition and hydrolysis :
-
Hydrolysis : Under acidic conditions, the imine converts back to the aldehyde and amine precursors.
-
Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form extended imine structures.
Phenolic Hydroxyl Group Reactivity
The phenolic hydroxyl group enables electrophilic substitution reactions:
-
Nitration : Forms nitrophenolic derivatives under nitrating conditions (e.g., HNO₃/H₂SO₄).
-
Acetylation : Reacts with acetylating agents (e.g., AcCl) to yield phenolic esters.
-
Alkylation : Forms alkyl phenyl ethers via reaction with alkyl halides (e.g., R-X).
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C–5°C | Nitrophenolic derivatives |
| Acetylation | AcCl, pyridine, RT | Phenolic esters |
| Alkylation | R-X (R = alkyl), K₂CO₃, reflux | Alkyl phenyl ethers |
Medicinal Chemistry
-
Antimicrobial Activity : The bromine substituent enhances lipophilicity, potentially improving membrane permeability and efficacy against microbial targets.
-
Antidiabetic Potential : Structural analogs have shown promise in metabolic pathway modulation.
Optimization Insights
Reaction conditions significantly impact outcomes, as demonstrated in related synthesis studies :
Scientific Research Applications
Pharmaceutical Research
Potential Drug Development:
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol is being investigated as a building block for drug development. Its structural components suggest that it may interact with various biological targets, making it a candidate for further exploration in medicinal chemistry.
Biological Activity:
While specific biological activities of this compound are not extensively documented, similar compounds have shown promising results in antimicrobial and antifungal applications. The imino group can participate in nucleophilic addition reactions, while the chlorophenol can undergo electrophilic substitutions, making this compound versatile for various synthetic pathways.
Interaction Studies
Preliminary studies indicate that compounds with structural similarities to this compound can interact with enzymes or receptors involved in metabolic pathways. These interactions may influence biological processes such as cell signaling or metabolic regulation.
Case Studies
Antimicrobial Properties:
In studies involving similar compounds, antimicrobial activities were observed against various bacterial strains. For instance, derivatives with brominated phenyl groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar antimicrobial properties due to its structural features.
Enzyme Interaction:
Research has shown that compounds with imino groups can act as inhibitors for certain enzymes involved in metabolic pathways. This characteristic could position this compound as a potential therapeutic agent for conditions where enzyme modulation is beneficial .
Mechanism of Action
The mechanism of action of 2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol involves its interaction with cellular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol and related compounds from the evidence:
*Estimated based on analogous compounds.
Key Observations :
Structural Complexity: The target compound is less structurally complex than the tricyclic indole derivative (C₂₂H₁₉BrClNO) , lacking fused rings but retaining halogenated substituents. This simplicity may enhance its synthetic accessibility and ligand versatility.
Halogenation Effects: Bromine and chlorine substituents in the target compound and its analogs increase molecular weight and lipophilicity compared to non-halogenated derivatives like 2-(4-chlorophenyl)imino-1-phenylethanone . These features are critical in drug design for improving membrane permeability and metabolic stability.
Biological Relevance :
- The tricyclic indole derivative demonstrates enhanced planarity and rigidity, which are advantageous for interacting with flat binding pockets in enzymes or receptors. The target compound’s flexibility may limit such interactions but offer broader conformational adaptability.
Research Findings and Implications
- Coordination Chemistry : Schiff bases like the target compound are widely used to synthesize metal complexes. The bromine and chlorine substituents can modulate the Lewis acidity of coordinated metals, impacting catalytic activity in oxidation reactions .
- Antimicrobial Activity: Halogenated Schiff bases often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes.
- Comparative Limitations : Unlike the fluorobenzoate analog , the target compound lacks electron-withdrawing groups (e.g., fluorine), which may reduce its electrophilicity and reactivity in nucleophilic substitution reactions.
Biological Activity
The compound 2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol , a Schiff base derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Schiff bases are known for their versatility and efficacy in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound can be represented as follows:
This structure features a bromophenyl group and a chlorophenol moiety, which contribute to its biological properties.
Antimicrobial Activity
Schiff bases, including this compound, have shown significant antimicrobial activity against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
- Antibacterial Activity : Studies indicate that Schiff bases exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 1.6 to 47.7 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been tested against fungal strains such as Candida albicans and Aspergillus niger, showing effective inhibition comparable to conventional antifungal agents .
Anticancer Activity
Recent studies have highlighted the potential of Schiff bases in cancer therapy. The compound's structural features allow it to interact with cellular targets involved in cancer proliferation.
- Cell Line Studies : Research has shown that similar Schiff base compounds exhibit cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest .
- Case Study : A study involving thiazolidine derivatives reported that compounds with similar structural motifs demonstrated significant antiproliferative activity against glioblastoma multiforme cells . This suggests a potential pathway for further exploration of this compound in oncology.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions, enhancing its efficacy. The interaction with transition metals has been shown to increase the reactivity of Schiff bases, leading to improved biological responses .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol, and how is its purity validated?
- Methodology : The compound is synthesized via Schiff base condensation between 4-bromoaniline and 2-(1-hydroxyethyl)-4-chlorophenol. Key steps include refluxing in ethanol with a catalytic amount of acetic acid to facilitate imine bond formation. Purification is achieved through recrystallization in ethanol or methanol.
- Characterization : FTIR confirms the imine (C=N) stretch at ~1600–1620 cm⁻¹ and phenolic O–H stretch at ~3400 cm⁻¹. NMR (¹H and ¹³C) verifies aromatic proton environments and substituent positions. Elemental analysis (C, H, N) ensures stoichiometric consistency .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound and its metal complexes?
- Spectroscopy : UV-Vis spectroscopy identifies π→π* and n→π* transitions in the imine and phenolic groups. Fluorescence studies assess photophysical properties, which are influenced by solvent polarity.
- Metal Complexes : Conductivity measurements in DMSO determine electrolytic nature (e.g., 1:2 or 1:1 metal-ligand ratios). Magnetic susceptibility and ESR spectroscopy elucidate coordination geometry (e.g., octahedral for Co(II), square planar for Cu(II)) .
Q. How is the antimicrobial activity of this compound evaluated against resistant bacterial strains?
- Protocol : Disc diffusion or microdilution assays are performed using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are compared to standard antibiotics (e.g., ampicillin). Synergistic effects with metal ions (e.g., Zn²⁺) are tested to enhance potency .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this Schiff base derivative?
- Crystallography : Slow evaporation of a DCM/hexane solution yields diffraction-quality crystals. SHELX software refines bond lengths and angles, confirming the imine bond (C=N: ~1.28 Å) and dihedral angles between aromatic rings. Hydrogen bonding networks (e.g., O–H⋯N) stabilize the crystal lattice .
Q. What computational strategies predict the bioactivity and target interactions of this compound?
- DFT Studies : Gaussian09 calculations at the B3LYP/6-311G(d,p) level optimize geometry, compute frontier molecular orbitals (HOMO-LUMO gaps), and map electrostatic potential surfaces to identify reactive sites.
- Molecular Docking : AutoDock Vina simulates binding to enzyme targets (e.g., E. coli DNA gyrase). Docking scores and binding poses (e.g., hydrogen bonds with Thr165) correlate with experimental MIC values .
Q. How do solvent polarity and stoichiometry influence metal complex synthesis?
- Optimization : Polar aprotic solvents (e.g., DMF) enhance ligand solubility and metal ion (e.g., Ni²⁺) coordination. Stoichiometric ratios (1:1 vs. 1:2) are adjusted to control nuclearity (mononuclear vs. binuclear complexes). Job’s plot analysis identifies optimal molar ratios .
Q. What workflows resolve contradictions in bioactivity data across studies?
- Data Reconciliation : Compare assay conditions (e.g., pH, inoculum size) and compound purity (HPLC ≥95%). Meta-analyses of MIC values across studies identify outliers. Dose-response curves (IC₅₀) validate consistency in activity trends .
Q. How do halogen substituents (Br/Cl) modulate electronic properties and pharmacological profiles?
- Structure-Activity Relationship (SAR) : Bromine’s electron-withdrawing effect increases electrophilicity, enhancing interactions with bacterial membranes. Chlorine at the phenolic ring improves lipophilicity (logP), correlating with blood-brain barrier penetration in neuroactivity studies .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
